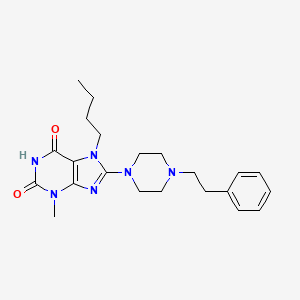

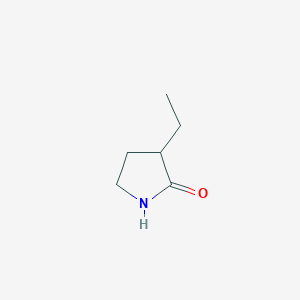

4-环丁氧基吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and reactivity .科学研究应用

Anti-Tuberculosis Agent

Pyridine carboxamide derivatives have been identified as promising leads for tackling drug-resistant tuberculosis . A specific derivative, MMV687254, has shown activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) . This molecule inhibits the growth of these bacteria in a bacteriostatic manner in liquid cultures . Interestingly, it was found to be as active as isoniazid in macrophages and inhibited M. tuberculosis growth in a bactericidal manner .

Urease Inhibitor

Pyridine carboxamide derivatives have also been explored as urease inhibitors . Ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer, have developed resistance to existing therapies . Therefore, new therapies with anti-urease activity are needed. Among the series of pyridine carboxamide and carbothioamide derivatives synthesized, two compounds showed significant activity .

Prodrug for Anti-Mycobacterial Activity

The anti-mycobacterial activity of MMV687254 requires AmiC-dependent hydrolysis . This suggests that MMV687254 is a prodrug, a biologically inactive compound that can be metabolized in the body to produce a drug .

Inducer of Autophagy

MMV687254 has been shown to inhibit M. tuberculosis growth in macrophages by inducing autophagy . Autophagy is a cellular process that degrades and recycles cellular components, and its induction can help control infections .

Drug Lead Optimization

Pyridine carboxamide derivatives have been used in structure-activity relationship studies to identify and optimize novel drug leads . These studies have led to the identification of a novel lead molecule that inhibits M. tuberculosis growth in a chronic mouse model of infection .

Activity Against Drug-Resistant Strains

The novel series of compounds identified in the structure-activity relationship studies showed activity against drug-resistant M. bovis BCG and M. tuberculosis clinical strains . This suggests that these compounds could be further optimized to design more potent anti-tubercular agents .

作用机制

Target of Action

The primary target of 4-Cyclobutoxypyridine-2-carboxamide is the Mycobacterium tuberculosis, specifically the mycobacterial membrane protein large 3 (MmpL3) . This protein plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for antitubercular agents .

Mode of Action

The compound interacts with its target, MmpL3, in a specific manner. It is suggested that 4-Cyclobutoxypyridine-2-carboxamide acts as a prodrug, requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity . This interaction results in the inhibition of M. tuberculosis growth in a bacteriostatic manner .

Biochemical Pathways

tuberculosis growth in macrophages by inducing autophagy . Autophagy is a cellular process that helps maintain homeostasis by protein degradation and turnover of the destroyed cell organelles for new cell formation.

Result of Action

The molecular and cellular effects of 4-Cyclobutoxypyridine-2-carboxamide’s action include the inhibition of M. tuberculosis growth in both liquid cultures and within macrophages . This inhibition is achieved through the induction of autophagy, a cellular process that degrades and recycles cellular components .

安全和危害

未来方向

属性

IUPAC Name |

4-cyclobutyloxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)9-6-8(4-5-12-9)14-7-2-1-3-7/h4-7H,1-3H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVSSMHGOALGIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=NC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)

![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)

![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)

![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)

![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)